molecular formula C6H11ClO B2794897 3-(2-Chloroethyl)oxolane CAS No. 1343065-24-6

3-(2-Chloroethyl)oxolane

Cat. No. B2794897
CAS RN: 1343065-24-6
M. Wt: 134.6
InChI Key: UAPVJCWLMFDSPP-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)oxolane is a chemical compound with the molecular formula C6H11ClO . It has a molecular weight of 134.61 . The IUPAC name for this compound is 3-(2-chloroethyl)tetrahydrofuran .


Molecular Structure Analysis

The molecular structure of 3-(2-Chloroethyl)oxolane consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The InChI code for this compound is 1S/C6H11ClO/c7-3-1-6-2-4-8-5-6/h6H,1-5H2 .

Scientific Research Applications

Elastomeric Properties and Chemical Reactivity

3-(2-Chloroethyl)oxolane exhibits significant potential in the development of new polyether elastomers. Shih et al. (1982) researched various (chloroalkyl)oxiranes, including 3-(2-Chloroethyl)oxolane, finding them highly reactive in nucleophilic substitution reactions and exhibiting elastomeric properties (Shih, Brandt, Zussman, & Tirrell, 1982).

Reactivity with Alkylaluminum Compounds

Miller (1968) explored the reactions of alkylaluminum compounds with cyclic ethers, including derivatives of 3-(2-Chloroethyl)oxolane. This research provides insights into the chemistry of oxolanes and their potential applications in organic synthesis (Miller, 1968).

Cyclization Reactions and Derivative Synthesis

The study by MuraiAkio, OnoMitsunori, and MasamuneTadashi (1977) focused on the intramolecular cyclization of 3,4-epoxy alcohols leading to the formation of oxetanes and oxolanes. This demonstrates the utility of 3-(2-Chloroethyl)oxolane in producing various cyclic compounds (MuraiAkio, OnoMitsunori, & MasamuneTadashi, 1977).

Use in Manufacturing and Derivative Development

Zarudii et al. (1985) highlighted the use of 3-(2-Chloroethyl)oxolane in the manufacture of Pentaplast and its role as an intermediate in preparing various derivatives. This points to its industrial importance and versatility (Zarudii, Lazareva, Kurmaeva, Chalova, Kiladze, Kantor, & Rakhmankulov, 1985).

Oxirane Ring Rearrangement

Bats, Moulines, Picard, and Leclercq (1976) researched the rearrangement of oxiraneethoxytributyltins, derived from oxiraneethanols including 3-(2-Chloroethyl)oxolane. This study contributes to the understanding of oxirane ring transformations and their applications in chemical synthesis (Bats, Moulines, Picard, & Leclercq, 1976).

properties

IUPAC Name

3-(2-chloroethyl)oxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c7-3-1-6-2-4-8-5-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPVJCWLMFDSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloroethyl)oxolane

CAS RN

1343065-24-6
Record name 3-(2-chloroethyl)oxolane
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